4-((6-Bromopyridin-3-yl)oxy)benzonitrile
CAS No.: 1207731-13-2
Cat. No.: VC2984455
Molecular Formula: C12H7BrN2O
Molecular Weight: 275.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1207731-13-2 |
---|---|
Molecular Formula | C12H7BrN2O |
Molecular Weight | 275.1 g/mol |
IUPAC Name | 4-(6-bromopyridin-3-yl)oxybenzonitrile |
Standard InChI | InChI=1S/C12H7BrN2O/c13-12-6-5-11(8-15-12)16-10-3-1-9(7-14)2-4-10/h1-6,8H |
Standard InChI Key | PBAOAPCQDDQCJS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C#N)OC2=CN=C(C=C2)Br |
Canonical SMILES | C1=CC(=CC=C1C#N)OC2=CN=C(C=C2)Br |
Introduction
Chemical Identity and Structure
4-((6-Bromopyridin-3-yl)oxy)benzonitrile is a synthetic organic compound consisting of a bromopyridine moiety connected to a benzonitrile group through an oxygen bridge. This compound serves as an important building block in various synthetic pathways.
Basic Identification Data
The compound is characterized by the following properties:
Property | Value |
---|---|
Chemical Name | 4-((6-Bromopyridin-3-yl)oxy)benzonitrile |
CAS Number | 1207731-13-2 |
Molecular Formula | C₁₂H₇BrN₂O |
Molecular Weight | 275.10 g/mol |
SMILES Notation | N#Cc1ccc(Oc2ccc(Br)nc2)cc1 |
The molecular structure features a 6-bromopyridine ring connected through an oxygen atom to a benzonitrile group at position 3 of the pyridine and position 4 of the benzene ring. The nitrile group (-CN) is positioned para to the ether linkage on the benzene ring, while the bromine atom is at position 6 of the pyridine ring .
Synthesis and Preparation Methods
Primary Synthetic Route
The primary documented method for synthesizing 4-((6-Bromopyridin-3-yl)oxy)benzonitrile involves a bromination reaction of 4-((6-oxo-1,6-dihydropyridin-3-yl)oxy)benzonitrile. This reaction pathway is detailed in patent literature and provides a high-yield approach to the target compound .
Detailed Synthesis Protocol
The synthesis proceeds according to the following procedure:
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A vial is charged with phosphorus oxybromide (2.57 g, 8.95 mmol) and acetonitrile (8.9 mL) to create a clear yellow solution
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4-((6-Oxo-1,6-dihydropyridin-3-yl)oxy)benzonitrile (500 mg, 2.238 mmol) is added to the solution
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The reaction mixture is heated at 80°C overnight
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Additional phosphorus oxybromide (1.0 g, 3.49 mmol) is added
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The mixture is stirred for an additional 3 hours at 80°C
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The reaction mixture is added dropwise to approximately 25 mL of water cooled in an ice bath
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The resulting suspension is stirred for 15 minutes at 0°C, forming a tan precipitate
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The precipitate is collected via vacuum filtration
This procedure yields 4-((6-bromopyridin-3-yl)oxy)benzonitrile as a tan solid with 79% yield (499 mg, 1.778 mmol) .
Preparation of Precursor Compound
The precursor compound, 4-((6-oxo-1,6-dihydropyridin-3-yl)oxy)benzonitrile, can be synthesized from pyridine-2,5-diol through the following procedure:
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A flask is charged with pyridine-2,5-diol (2.0 g, 18.00 mmol), 4-fluorobenzonitrile (2.18 g, 18.00 mmol), potassium carbonate (4.98 g, 36.0 mmol), and DMF (25.7 mL)
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The reaction mixture is heated at 110°C overnight
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After cooling to room temperature, the reaction is quenched with water (50 mL) and diluted with ethyl acetate
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The layers are separated, and the aqueous layer is extracted with ethyl acetate
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The combined organic layers are washed with brine three times
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated
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DCM is added, resulting in a brown precipitate that is collected via vacuum filtration
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The wet cake is dried to give 4-((6-oxo-1,6-dihydropyridin-3-yl)oxy)benzonitrile as a tan solid
This process yields the precursor compound with approximately 49.7% yield (2 g, 8.95 mmol) .
Alternative Bromination Agents
While phosphorus oxybromide is used in the documented synthesis, patent literature indicates that several alternative brominating agents may be employed:
Brominating Agent | Chemical Formula |
---|---|
Phosphorus oxybromide | POBr₃ |
Phosphorus tribromide | PBr₃ |
Phosphorus pentabromide | PBr₅ |
Phosphorous pentoxide with tetrabutylammonium bromide | P₂O₅ + (C₄H₉)₄NBr |
Triphenylphosphine with N-bromosuccinimide | (C₆H₅)₃P + NBS |
The bromination process can be conducted at temperatures ranging from about 50°C to about 200°C, with an optimal range being from about 50°C to about 110°C .
Physical and Chemical Properties
Physical Characteristics
The physical properties of 4-((6-bromopyridin-3-yl)oxy)benzonitrile have been documented in research and patent literature:
Property | Value |
---|---|
Appearance | Tan solid |
Melting Point | 119-122°C |
Purity (Commercial) | ≥98% |
Storage Conditions | Room temperature |
The compound is typically obtained as a tan solid with a well-defined melting point range, indicating good purity when properly synthesized .
Applications and Uses
Pharmaceutical Intermediates
The primary application of 4-((6-bromopyridin-3-yl)oxy)benzonitrile appears to be as an intermediate in pharmaceutical synthesis. Patent literature indicates that this compound serves as a key precursor in the synthesis of more complex molecules with potential pharmaceutical applications .
Related Compounds
4-((6-Bromopyridin-3-yl)oxy)benzonitrile is structurally related to several compounds with documented pharmaceutical applications:
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4-((6-(2-(2,4-difluorophenyl)-1,1-difluoro-2-oxoethyl)pyridin-3-yl)oxy)benzonitrile
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4-((6-(2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)pyridin-3-yl)oxy)benzonitrile
These related compounds suggest that 4-((6-bromopyridin-3-yl)oxy)benzonitrile serves as a valuable scaffold for the development of more complex molecules with potential biological activity.
Aspect | Details |
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Product Category | Chemical intermediate |
Grade | Pharmaceutical grade |
Purity Specification | 98% |
Storage Conditions | Room temperature |
Packaging Options | Various (gram to kilogram) |
Commercial suppliers appear to market this compound primarily as a chemical intermediate for pharmaceutical applications .
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